4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a fluorobenzylsulfanyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by reaction with a suitable electrophile. The reaction conditions often include refluxing in ethanol or other solvents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Oxadiazole: Exhibits similar biological activities but with different pharmacokinetic properties.
Thiadiazole: Another heterocyclic compound with a sulfur atom, known for its diverse biological activities.
Uniqueness
4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of the fluorobenzylsulfanyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C13H9FN2OS2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2OS2/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(17-13)11-2-1-7-18-11/h1-7H,8H2 |
InChI Key |
PGFOZBCUYUGOMO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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